7-Amino-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Amino-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is used for research and development purposes .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . The reaction was first described by Pictet and Spengler in the year 1911 . By changing the catalyst to 5% Pt/C (4 atm H2), the double bond migration and aromatization pathways were dramatically reduced, and formation of tetrahydroquinoline dominated with the cis isomer favored by ≥13:1 over the trans .Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline (THQ) molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .Chemical Reactions Analysis
The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a MCR .Physical And Chemical Properties Analysis
This compound is a solid substance . It is a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .Scientific Research Applications
Enzyme Inhibition and Selectivity
7-Amino-1,2,3,4-tetrahydroquinoline derivatives have been explored for their role in enzyme inhibition. Specifically, derivatives like 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline have shown potent inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme significant in adrenaline synthesis, with high selectivity over the alpha2-adrenoceptor (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Anticancer Properties
Various 1,2,3,4-tetrahydroquinoline scaffolds, including derivatives of this compound, have been identified as potent inhibitors of NF-κB transcriptional activity and exhibit cytotoxicity against human cancer cell lines. These compounds are being studied for their potential as anticancer agents (Jo, Choi, Kumar, et al., 2016).
NMDA Receptor Antagonism
Tetrahydroquinolines, including this compound derivatives, have shown activity as NMDA receptor antagonists. These compounds can inhibit glycine binding to the NMDA receptor, a target for potential neuroprotective or neuromodulatory drugs (Leeson, Carling, Moore, et al., 1992).
Fibrinogen Receptor Antagonism
Derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline combined with isophthalic acids have been synthesized and tested for their ability to inhibit platelet aggregation, highlighting their potential role as novel fibrinogen receptor antagonists (Malovichko, Petrus, Krysko, et al., 2006).
Synthesis and Chemical Studies
Studies have also focused on the synthesis and evaluation of various derivatives of this compound. These include examining the effects of different modifications on the quinoline structure and assessing their pharmacological properties, which contributes to understanding the diverse applications of these compounds in medicinal chemistry (Kubica, Taciak, Czajkowska, et al., 2018).
Mechanism of Action
Safety and Hazards
If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Use dry chemical, carbon dioxide or alcohol-resistant foam for firefighting .
Future Directions
The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals. Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Biochemical Analysis
Biochemical Properties
Tetrahydroquinoline analogs have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
Some tetrahydroquinoline analogs have shown antiproliferative activity against certain cell lines
Molecular Mechanism
Some tetrahydroquinoline analogs have been found to exert their effects through various mechanisms, including enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Some quinoline derivatives have been found to be involved in various metabolic pathways
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPBYCTYIMFIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570208 | |
Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153856-89-4 | |
Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-Amino-1,2,3,4-tetrahydroquinoline derivatives suitable for hair dye applications?
A1: Research suggests that specific derivatives of this compound exhibit desirable characteristics for use as blue color precursors in oxidative hair dyes [, , ]. These include:
- Color Purity: These compounds can produce a desirable blue hue when oxidized. []
- Fastness: The resulting color demonstrates good staying power on hair fibers. []
Q2: How does the structure of this compound derivatives influence their color properties?
A2: While the provided research doesn't delve into detailed structure-activity relationships, it highlights that modifications to the core structure of this compound, such as the addition of various substituents (R1 to R6, Ra to Rc, X as defined in the papers), can significantly influence the resulting color, stability, and fastness of the dye [, ]. For instance, N-methyl-7-amino-1,2,3,4-tetrahydroquinoline stands out as a particularly promising candidate for blue dyes due to its superior performance in these aspects [].
Q3: Are there any challenges associated with using this compound derivatives in hair dyes?
A3: The research hints at potential challenges, though further investigation is needed:
- Formulation Stability: The long-term stability of these compounds in hair dye formulations needs to be thoroughly assessed to ensure consistent product performance [].
- Potential for Improvement: While some derivatives show promise, research continues to explore structural modifications that could further enhance color purity, stability, and fastness [].
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